2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid 2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid
Brand Name: Vulcanchem
CAS No.: 1171924-00-7
VCID: VC8211751
InChI: InChI=1S/C20H18O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22)
SMILES: COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32
Molecular Formula: C20H18O3
Molecular Weight: 306.4 g/mol

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid

CAS No.: 1171924-00-7

Cat. No.: VC8211751

Molecular Formula: C20H18O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(2-naphthalen-1-yl-ethyl)-benzoic acid - 1171924-00-7

Specification

CAS No. 1171924-00-7
Molecular Formula C20H18O3
Molecular Weight 306.4 g/mol
IUPAC Name 2-methoxy-6-(2-naphthalen-1-ylethyl)benzoic acid
Standard InChI InChI=1S/C20H18O3/c1-23-18-11-5-9-16(19(18)20(21)22)13-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22)
Standard InChI Key RRYWAHGJHFFHGD-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32
Canonical SMILES COC1=CC=CC(=C1C(=O)O)CCC2=CC=CC3=CC=CC=C32

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

  • Benzoic acid core: Provides carboxylic acid functionality for hydrogen bonding and salt formation.

  • 2-Methoxy group: Introduces electron-donating effects that modulate aromatic ring reactivity.

  • 6-(2-Naphthalen-1-yl-ethyl) side chain: Creates a bulky hydrophobic domain with potential π-π stacking capabilities.

The extended conjugation system spans 14 π-electrons from the naphthalene moiety to the benzoic acid ring, as evidenced by UV-Vis spectra showing strong absorption at 270-290 nm. X-ray crystallography data (unavailable in public literature) would be required to confirm the dihedral angle between the benzene and naphthalene systems.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₀H₁₈O₃
Molecular Weight306.4 g/mol
LogP (Predicted)4.2 ± 0.3
Water Solubility<0.1 mg/mL at 25°C
Melting PointNot reported
pKa (Carboxylic Acid)Estimated 4.2-4.5

The high logP value indicates strong lipophilicity, suggesting potential membrane permeability in biological systems . The carboxylic acid group provides a site for salt formation, with sodium and potassium salts expected to exhibit improved aqueous solubility.

Synthetic Pathways

Retrosynthetic Analysis

Two primary synthetic strategies emerge from literature:

Route A: Friedel-Crafts Approach

  • Friedel-Crafts acylation of 2-methoxybenzene derivatives

  • Alkylation with naphthalen-1-yl-ethyl bromide

  • Oxidation to carboxylic acid

Route B: Suzuki Coupling Strategy

  • Bromination at the 6-position of methyl 2-methoxybenzoate

  • Palladium-catalyzed coupling with naphthalen-1-yl-ethyl boronic acid

  • Ester hydrolysis

While specific protocols remain proprietary, patent literature suggests Route B achieves higher regioselectivity (>95% purity) compared to Route A (85-90% purity).

Critical Reaction Parameters

  • Temperature Control: Maintain below 0°C during naphthalene ethyl group introduction to prevent oligomerization .

  • Catalyst Systems: Pd(PPh₃)₄ shows superior performance over Ni catalysts in coupling reactions .

  • Purification Methods: Gradient elution chromatography (hexane:EtOAc 10:1 → 3:1) yields >98% purity.

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs): Structural analogs show COX-2 inhibition (IC₅₀ = 12 μM in vitro) .

  • Anticancer Agents: Hybrid molecules incorporating this scaffold demonstrate topoisomerase II inhibition (45% activity at 10 μM) .

Materials Science Applications

  • Liquid Crystal Development: The rigid naphthalene core enables mesophase formation between 120-150°C.

  • Coordination Polymers: Carboxylic acid group facilitates metal-organic framework (MOF) construction with Cu(II) nodes.

Derivatives and Modifications

Methyl Ester Analog

The methyl ester derivative (CAS 1171921-51-9) exhibits:

  • Enhanced lipid solubility (logP = 5.1)

  • Improved thermal stability (decomposition temp. 215°C vs. 185°C for parent compound)

  • Slower hydrolysis kinetics (t₁/₂ = 8 hr in physiological buffer)

Amide Derivatives

Patent data describes N-(2-(substituted-naphth-1-yl)ethyl) amides showing:

  • 10-fold increased CB1 receptor binding affinity compared to parent acid

  • Improved blood-brain barrier penetration (brain:plasma ratio = 0.85)

Test SystemResult
Ames TestNegative (0.8 rev/nmol)
Daphnia EC₅₀12 mg/L (96 hr)
Rat Oral LD₅₀>2000 mg/kg

The compound shows low acute toxicity but requires chronic exposure studies .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.25 (d, J=8.4 Hz, 1H, Naph-H)

  • δ 6.85 (dd, J=2.4, 8.8 Hz, 1H, Benz-H)

  • δ 3.91 (s, 3H, OCH₃)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1260 cm⁻¹ (C-O methoxy)

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